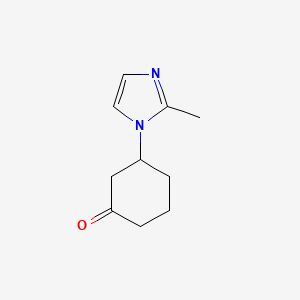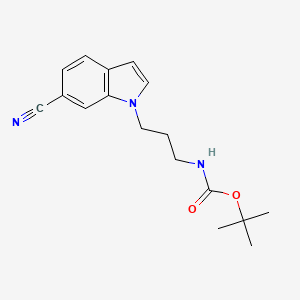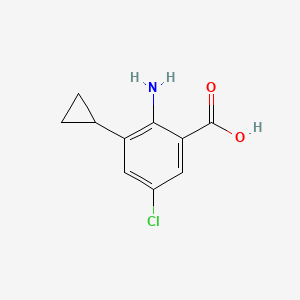
2-Amino-5-chloro-3-cyclopropylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-3-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzoic acid, featuring an amino group at the 2-position, a chlorine atom at the 5-position, and a cyclopropyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-cyclopropylbenzoic acid typically involves the chlorination of 2-Amino-3-cyclopropylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the chlorination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloro-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through reactions like Suzuki coupling, where a palladium catalyst is used to introduce aryl or alkyl groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can be converted to esters or amides using alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
N-Chlorosuccinimide (NCS): Used for chlorination reactions.
Palladium Catalysts: Employed in Suzuki coupling reactions.
Dicyclohexylcarbodiimide (DCC): Used for esterification and amidation reactions.
Major Products Formed
Substituted Benzoic Acids: Through substitution reactions.
Nitro and Amino Derivatives: Through oxidation and reduction reactions.
Esters and Amides: Through esterification and amidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-3-cyclopropylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Explored for its properties in the development of new materials with specific chemical functionalities.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-3-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Amino-5-chlorobenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
2-Amino-3-cyclopropylbenzoic acid:
Uniqueness
2-Amino-5-chloro-3-cyclopropylbenzoic acid is unique due to the presence of both the chlorine and cyclopropyl groups, which can influence its chemical reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
2-amino-5-chloro-3-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-6-3-7(5-1-2-5)9(12)8(4-6)10(13)14/h3-5H,1-2,12H2,(H,13,14) |
InChI-Schlüssel |
WMTZFWOSIPWKRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=CC(=C2)Cl)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


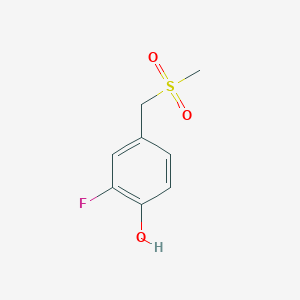

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)

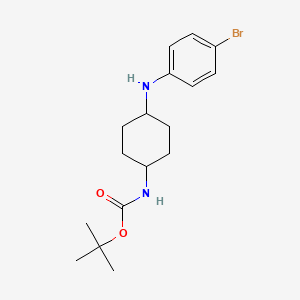
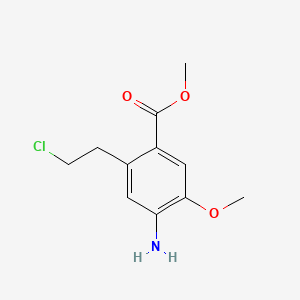
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)


